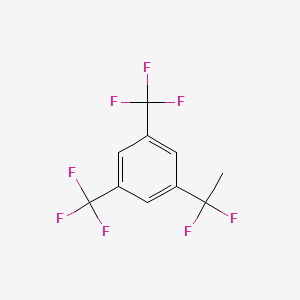

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

CAS No.: 1138445-01-8

Cat. No.: VC2648898

Molecular Formula: C10H6F8

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138445-01-8 |

|---|---|

| Molecular Formula | C10H6F8 |

| Molecular Weight | 278.14 g/mol |

| IUPAC Name | 1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 |

| Standard InChI Key | PQQZRYQTIDELMW-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |

Introduction

Chemical Structure and Properties

Structural Identification

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene consists of a benzene ring substituted with a 1,1-difluoroethyl group at position 1 and two trifluoromethyl groups at positions 3 and 5. This arrangement creates a highly fluorinated aromatic compound with specific chemical and physical properties.

The compound is uniquely identified through several standardized notations:

| Identifier Type | Value |

|---|---|

| CAS Number | 1138445-01-8 |

| Molecular Formula | C₁₀H₆F₈ |

| IUPAC Name | 1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene |

| InChI | InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 |

| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |

| PubChem Compound ID | 45790627 |

The above identifiers provide standardized methods for referencing this compound across various chemical databases and literature.

Physicochemical Properties

The physical and chemical properties of 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene are influenced by its highly fluorinated structure:

| Property | Value |

|---|---|

| Molecular Weight | 278.14 g/mol |

| Physical State | Not specifically stated in available literature |

| Melting Point | Not reported in available data |

| Boiling Point | Not reported in available data |

| Solubility | Expected low water solubility due to high fluorine content |

| LogP | Not directly reported, but likely high (lipophilic) based on structure |

These physicochemical properties indicate that the compound is likely to be lipophilic, with potential applications in areas requiring hydrophobic fluorinated compounds .

Structural Analysis and Characterization

Spectroscopic Characteristics

While specific spectroscopic data for 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is limited in the available literature, its structure suggests certain expected spectroscopic characteristics:

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: Expected to show distinct signals for the different fluorine environments (difluoroethyl and trifluoromethyl groups)

-

¹H NMR: Expected signals for aromatic protons and methyl group protons

-

¹³C NMR: Complex splitting patterns due to C-F coupling

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 278

-

Characteristic fragmentation patterns involving loss of fluorine-containing groups

-

-

Infrared Spectroscopy:

-

Strong C-F stretching bands

-

Aromatic C=C stretching vibrations

-

C-H stretching for aromatic and methyl hydrogen atoms

-

These predicted spectroscopic features would be valuable for identification and purity assessment of the compound in research settings.

Structural Comparison

The compound bears structural similarities to other fluorinated aromatic compounds, which helps in understanding its potential properties and applications:

| Compound | Structural Relationship | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene | Target compound | C₁₀H₆F₈ | 278.14 g/mol |

| 1-(1-bromoethyl)-3,5-bis-trifluoromethyl-benzene | Bromo analog instead of difluoro | C₁₀H₇BrF₆ | 321.06 g/mol |

| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene | Different substitution pattern | C₉H₇F₅ | 210.14 g/mol |

The structural similarities suggest that insights might be drawn from the more extensively studied related compounds, particularly regarding chemical reactivity and potential applications .

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the properties and applications of 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene can be enhanced by examining related compounds:

| Compound | Key Differences | Potential Impact on Properties |

|---|---|---|

| 1-(1-bromoethyl)-3,5-bis-trifluoromethyl-benzene | Br instead of F₂ | Higher molecular weight, different reactivity, potential as synthetic precursor |

| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | Azide group, different substitution pattern | Different reactivity profile, potential for click chemistry |

| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene | Different substitution pattern, fewer F atoms | Different electronic properties, potential different applications |

This comparative approach helps to place 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene within the broader context of fluorinated aromatic compounds and their applications .

Structure-Property Relationships

The unique arrangement of fluorine atoms in this compound influences several key properties:

-

Electronic Effects:

-

The trifluoromethyl groups are strongly electron-withdrawing

-

The difluoroethyl group provides additional electronic effects

-

Combined effect creates a highly electron-deficient aromatic system

-

-

Steric Considerations:

-

Bulky trifluoromethyl groups at meta positions

-

Potential rotational constraints due to substitution pattern

-

Possible impact on crystal packing and molecular interactions

-

-

Lipophilicity and Membrane Permeability:

-

High fluorine content typically increases lipophilicity

-

Potential implications for biological applications and material properties

-

Future Research Directions

Analytical Method Development

The development of specific analytical methods for this compound could facilitate its use in research:

-

Chromatographic Methods:

-

Optimized HPLC conditions

-

GC-MS methods for trace analysis

-

Quality control procedures for synthetic batches

-

-

Spectroscopic Fingerprinting:

-

Reference spectra for various analytical techniques

-

Identification of characteristic fragmentation patterns

-

Development of rapid identification methods

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume